molecular formula C13H15ClO4 B2992409 (2E)-3-(2-Chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid CAS No. 937599-13-8

(2E)-3-(2-Chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid

Cat. No. B2992409
CAS RN: 937599-13-8
M. Wt: 270.71
InChI Key: ZGFYKAZOMMOSGF-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(2-Chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid, also known as Cimicoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used in veterinary medicine to treat pain and inflammation in dogs. Cimicoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which play a key role in the inflammatory response.

Mechanism of Action

(2E)-3-(2-Chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid works by selectively inhibiting COX-2, the enzyme responsible for the production of prostaglandins that contribute to the inflammatory response. By reducing the production of these inflammatory mediators, (2E)-3-(2-Chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid is able to alleviate pain and inflammation in affected tissues.
Biochemical and Physiological Effects:
(2E)-3-(2-Chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid has been shown to have a number of biochemical and physiological effects in dogs. These include reducing the production of prostaglandins, decreasing the expression of inflammatory cytokines, and reducing the activity of neutrophils and other immune cells involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using (2E)-3-(2-Chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid in laboratory experiments is its selectivity for COX-2, which allows researchers to specifically target the inflammatory response without affecting other physiological processes. However, one limitation of using (2E)-3-(2-Chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid is that it has only been tested in dogs, and its efficacy and safety in other animal species or in humans is not yet known.

Future Directions

There are several potential future directions for research on (2E)-3-(2-Chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid. One area of interest is the development of new formulations or delivery methods that could improve the drug's efficacy or reduce its side effects. Another potential direction is the investigation of (2E)-3-(2-Chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid's effects on other physiological processes beyond the inflammatory response, such as its potential anti-cancer properties. Finally, further research is needed to determine the safety and efficacy of (2E)-3-(2-Chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid in other animal species and in humans.

Synthesis Methods

The synthesis of (2E)-3-(2-Chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction to form the desired product. The synthesis of (2E)-3-(2-Chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid has been described in detail in several scientific publications, including a patent application filed by the drug's manufacturer.

Scientific Research Applications

(2E)-3-(2-Chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid has been the subject of several scientific studies investigating its efficacy and safety in the treatment of pain and inflammation in dogs. These studies have shown that (2E)-3-(2-Chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid is effective in reducing pain and inflammation associated with a variety of conditions, including osteoarthritis, soft tissue injuries, and post-operative pain.

properties

IUPAC Name

(E)-3-(2-chloro-5-methoxy-4-propan-2-yloxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO4/c1-8(2)18-12-7-10(14)9(4-5-13(15)16)6-11(12)17-3/h4-8H,1-3H3,(H,15,16)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFYKAZOMMOSGF-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)Cl)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C(=C1)Cl)/C=C/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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